N-(4-carbamoyl-3-fluorophenyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide
Description
N-(4-carbamoyl-3-fluorophenyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide is a synthetic organic compound that features a pyridine ring substituted with a carbamoyl-fluorophenyl group and a trifluoroethoxy group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
N-(4-carbamoyl-3-fluorophenyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F4N3O3/c16-10-6-8(4-5-9(10)13(20)23)21-14(24)11-2-1-3-12(22-11)25-7-15(17,18)19/h1-6H,7H2,(H2,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPIXUZJKGPKOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)OCC(F)(F)F)C(=O)NC2=CC(=C(C=C2)C(=O)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F4N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoyl-3-fluorophenyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the carbamoyl-fluorophenyl group: This step might involve nucleophilic substitution reactions where a fluorophenyl derivative is reacted with a carbamoylating agent.
Attachment of the trifluoroethoxy group: This could be done via etherification reactions using trifluoroethanol and suitable leaving groups.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the pyridine ring or the carbamoyl group.
Reduction: Reduction reactions could target the carbamoyl group, potentially converting it to an amine.
Substitution: The fluorophenyl group could participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(4-carbamoyl-3-fluorophenyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible development as a pharmaceutical agent due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The trifluoroethoxy group could enhance binding affinity or selectivity, while the carbamoyl group might participate in hydrogen bonding with the target.
Comparison with Similar Compounds
Similar Compounds
N-(4-carbamoylphenyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide: Lacks the fluorine substitution on the phenyl ring.
N-(4-carbamoyl-3-chlorophenyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide: Substitutes chlorine for fluorine on the phenyl ring.
Uniqueness
The presence of the fluorine atom in N-(4-carbamoyl-3-fluorophenyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide could confer unique properties such as increased metabolic stability or altered electronic characteristics, making it distinct from its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
